molecular formula C18H17N3O3 B12917091 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine CAS No. 66186-56-9

4-(8-Nitro-2-phenylindolizin-5-yl)morpholine

Cat. No.: B12917091
CAS No.: 66186-56-9
M. Wt: 323.3 g/mol
InChI Key: QDRCNOLNSANXRB-UHFFFAOYSA-N
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Description

4-(8-Nitro-2-phenylindolizin-5-yl)morpholine is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring attached to an indolizine core, which is further substituted with a nitro group and a phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(8-Nitro-2-phenylindolizin-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(8-Amino-2-phenylindolizin-5-yl)morpholine, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(8-Nitro-2-phenylindolizin-5-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indolizine core may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar morpholine ring structure.

    Indolizine Derivatives: Compounds with an indolizine core but different substituents.

    Nitroaromatic Compounds: Molecules containing a nitro group attached to an aromatic ring.

Uniqueness

4-(8-Nitro-2-phenylindolizin-5-yl)morpholine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the nitro group, phenyl group, and morpholine ring in a single molecule makes it a versatile compound for various applications .

Properties

CAS No.

66186-56-9

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

4-(8-nitro-2-phenylindolizin-5-yl)morpholine

InChI

InChI=1S/C18H17N3O3/c22-21(23)16-6-7-18(19-8-10-24-11-9-19)20-13-15(12-17(16)20)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2

InChI Key

QDRCNOLNSANXRB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C3=CC(=CN23)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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